molecular formula C10H23NO B1360309 1-Butanol, 4-dipropylamino- CAS No. 70289-17-7

1-Butanol, 4-dipropylamino-

Cat. No. B1360309
CAS RN: 70289-17-7
M. Wt: 173.3 g/mol
InChI Key: KYNWWRBJIBSVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butanol, 4-dipropylamino- is a useful research compound. Its molecular formula is C10H23NO and its molecular weight is 173.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butanol, 4-dipropylamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butanol, 4-dipropylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanol, 4-dipropylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70289-17-7

Product Name

1-Butanol, 4-dipropylamino-

Molecular Formula

C10H23NO

Molecular Weight

173.3 g/mol

IUPAC Name

4-(dipropylamino)butan-1-ol

InChI

InChI=1S/C10H23NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-10H2,1-2H3

InChI Key

KYNWWRBJIBSVBX-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCCCO

Canonical SMILES

CCCN(CCC)CCCCO

Other CAS RN

70289-17-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

In anhydrous methanol (20 ml), 4-amino-1-butanol (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (1.03 g) was dissolved. Then, the solution was added with sodium cyanoborohydride (2.18 g), acetic acid (5.00 ml), and propionaldehyde (2.08 ml), followed by stirring under a nitrogen atmosphere at room temperature for 1 week. After completion of the reaction, the solvent was distilled off and the residue was then dissolved in chloroform, followed by stirring after the addition of a saturated aqueous sodium bicarbonate solution. The resultant solution was subjected to extraction with chloroform. The extract was washed with a saturated aqueous sodium bicarbonate solution and saturated saline solution, followed by drying of the organic layer with anhydrous sodium sulfate. The solvent was distilled off, thereby obtaining the subject compound (2.54 g) as a colorless liquid.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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